molecular formula C19H16FN3O2 B2678904 N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide CAS No. 2034247-42-0

N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2678904
CAS No.: 2034247-42-0
M. Wt: 337.354
InChI Key: LBUNENMREFZLLE-UHFFFAOYSA-N
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Description

N-([2,3'-Bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide is a heteroaromatic acetamide derivative featuring a bipyridinylmethyl group and a fluorophenoxy moiety. The compound’s bipyridine core may enhance π-π stacking interactions in biological systems, while the fluorophenoxy group could influence lipophilicity and metabolic stability .

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c20-16-7-1-2-8-17(16)25-13-18(24)23-12-15-6-4-10-22-19(15)14-5-3-9-21-11-14/h1-11H,12-13H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUNENMREFZLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide typically involves the following steps:

    Formation of the bipyridine core: This can be achieved through a coupling reaction between two pyridine rings, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on a fluorobenzene derivative with a nucleophile such as an alkoxide.

    Amide bond formation: The final step involves the coupling of the bipyridine derivative with the fluorophenoxy acetic acid derivative using standard amide coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine core can be oxidized to form N-oxides.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction may yield amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide exhibits significant potential as a therapeutic agent due to its biological activities:

  • Anticancer Activity : The bipyridine core can intercalate with DNA, disrupting replication and transcription processes. Studies have shown that derivatives of bipyridine compounds exhibit cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer), with IC₅₀ values ranging from 3.79 µM to 42.30 µM .
  • Antimicrobial Properties : The compound may also demonstrate antimicrobial activity, making it a candidate for further investigation in treating infections.

Coordination Chemistry

In coordination chemistry, this compound can act as a ligand to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic structures, which could lead to advancements in catalysis and materials science.

Materials Science

The unique electronic properties of this compound suggest applications in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable complexes may facilitate the design of new materials with tailored properties.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

StudyFindings
Study 1Investigated the cytotoxic effects on MCF7 and NCI-H460 cell lines with promising results indicating significant anticancer potential .
Study 2Explored the compound's ability to intercalate DNA and disrupt cellular processes leading to apoptosis in cancer cells .
Study 3Evaluated its potential as an antimicrobial agent against various pathogens .

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide would depend on its specific application. For example, as a DNA intercalator, it may insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication. In coordination chemistry, it may act as a chelating ligand, forming stable complexes with metal ions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Analogues in FPR Receptor Modulation

highlights pyridazin-3(2H)-one-derived acetamides, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide , which act as mixed FPR1/FPR2 ligands or specific FPR2 agonists. Key comparisons include:

Feature Target Compound FPR Ligands ()
Core Structure Bipyridinylmethyl-acetamide Pyridazinone-acetamide
Substituents 2-Fluorophenoxy 4-Methoxybenzyl, bromophenyl
Molecular Weight ~350–400 (estimated) ~450–500 (calculated from data)
Bioactivity Hypothesized receptor modulation Confirmed FPR2 agonism, calcium mobilization, chemotaxis in neutrophils

Key Insight: The bipyridine scaffold in the target compound may offer enhanced binding affinity compared to pyridazinone derivatives but lacks direct evidence of FPR activity. Fluorophenoxy groups could reduce metabolic degradation relative to methoxy substituents .

Therapeutic Acetamides with Complex Aromatic Systems

Goxalapladib (), a 1,8-naphthyridine acetamide, shares structural complexity with the target compound. Both contain fused aromatic systems and fluorinated phenyl groups:

Feature Target Compound Goxalapladib ()
Aromatic Core Bipyridine 1,8-Naphthyridine
Fluorinated Groups 2-Fluorophenoxy 2,3-Difluorophenyl, trifluoromethyl
Molecular Weight ~350–400 (estimated) 718.80 (exact)
Therapeutic Use Unknown (hypothetical) Atherosclerosis treatment

Key Insight: The trifluoromethoxy and difluorophenyl groups in Goxalapladib enhance its metabolic resistance and target specificity, whereas the target compound’s simpler fluorophenoxy group may limit its pharmacokinetic profile .

Agrochemical Acetamide Derivatives

lists chloroacetamide pesticides (e.g., 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide ), which share the acetamide backbone but differ in substituents and applications:

Feature Target Compound Alachlor ()
Functional Groups Fluorophenoxy, bipyridine Chloro, methoxymethyl, diethylphenyl
Molecular Weight ~350–400 (estimated) 269.76 (exact)
Application Potential pharmaceuticals Herbicide

Key Insight: Chloro and methoxymethyl groups in agrochemicals enhance soil persistence, whereas the target compound’s fluorophenoxy group may prioritize bioavailability for drug delivery .

Biological Activity

N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide (CAS Number: 2034247-42-0) is a synthetic organic compound that belongs to the class of bipyridine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its chemical properties, biological activities, mechanisms of action, and research findings.

  • Molecular Formula : C₁₉H₁₆FN₃O₂
  • Molecular Weight : 337.3 g/mol
  • Structural Features : The compound contains a bipyridine moiety and a fluorophenoxy group, which contribute to its unique biological properties and potential therapeutic applications.

Biological Activity

The biological activity of this compound has been investigated across various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

  • Mechanism of Action : The bipyridine core is known for its ability to intercalate with DNA, potentially disrupting DNA replication and transcription processes. This mechanism may lead to apoptosis in cancer cells.
  • Case Studies :
    • A study reported that derivatives of bipyridine compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC₅₀ values ranging from 3.79 µM to 42.30 µM .
    • Another research highlighted that compounds with similar structures showed promising results in inhibiting tumor growth in vivo models, suggesting that this compound may possess similar properties .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Effects : Preliminary studies indicate that bipyridine derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds have been reported as follows:
    • Staphylococcus aureus: MIC < 100 µg/mL
    • Escherichia coli: MIC < 150 µg/mL .

Research Findings Summary

Study FocusKey Findings
Anticancer ActivitySignificant cytotoxicity against MCF7, SF-268, and NCI-H460 cell lines .
Antimicrobial ActivityEffective against Staphylococcus aureus and Escherichia coli .
Mechanism of ActionDNA intercalation leading to apoptosis in cancer cells .

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